Product packaging for AS2521780(Cat. No.:CAS No. 1214726-89-2)

AS2521780

Cat. No.: B605610
CAS No.: 1214726-89-2
M. Wt: 547.77
InChI Key: YMYFRDZTZVZUPF-BTBPLRBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Protein Kinase C Isoforms and Their Diverse Physiological Roles

The Protein Kinase C (PKC) family comprises a group of serine-threonine kinases that are integral to intracellular signal transduction. ahajournals.org These isoforms are broadly categorized into three groups based on their structure and activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). ahajournals.org Their functions are vast and varied, participating in the regulation of cell cycle progression, proliferation, differentiation, and apoptosis. medcraveonline.com For instance, PKCβ has been implicated in both pro-apoptotic and protective mechanisms depending on the cellular context, while PKCδ is often associated with the induction of apoptosis. medcraveonline.commdpi.com In the cardiovascular system, isoforms like PKCα, β, δ, and ε are involved in functions such as vascular permeability and cell growth. ahajournals.org The diverse roles of these isoforms underscore the importance of developing selective inhibitors to target specific pathological processes without causing widespread disruption of normal cellular functions.

The Unique Significance of PKCθ in T Lymphocyte Biology and Signaling Pathways

Protein Kinase C theta (PKCθ) holds a position of prominence within the immune system due to its high expression in T lymphocytes and its critical function in T cell receptor (TCR) signaling. nih.govqiagen.comnih.gov Upon T cell activation, PKCθ is uniquely recruited to the immunological synapse, the interface between a T cell and an antigen-presenting cell. frontiersin.orgnih.gov This localization is crucial for initiating downstream signaling cascades that lead to the activation of key transcription factors such as NF-κB, AP-1, and NFAT. frontiersin.organnualreviews.org These factors are essential for T cell activation, proliferation, differentiation, and the production of cytokines like Interleukin-2 (B1167480) (IL-2). annualreviews.orgnii.ac.jp Studies have shown that T cells lacking PKCθ exhibit impaired activation and proliferation. frontiersin.orgnii.ac.jp This central and nonredundant role in T cell activation highlights PKCθ's importance in orchestrating adaptive immune responses. frontiersin.orgresearchgate.net

Rationale for PKCθ as a Molecular Target in Immune-Mediated Disorders and Allograft Rejection

The specific and critical role of PKCθ in T cell-mediated immunity makes it an attractive therapeutic target for conditions driven by aberrant T cell activity, such as autoimmune diseases and organ transplant rejection. nih.govfrontiersin.orgnih.gov T cell activation is a primary driver of acute cellular rejection following organ transplantation. atcmeetingabstracts.com Research has demonstrated that inhibiting PKCθ can effectively suppress T cell activation and function. researchgate.netnii.ac.jp For example, mice deficient in PKCθ show significantly prolonged survival of cardiac allografts. nii.ac.jp Furthermore, the selective expression of PKCθ in T cells suggests that its inhibition could offer a more targeted immunosuppressive approach with potentially fewer side effects compared to broader-acting immunosuppressants. nih.govnii.ac.jpnih.gov The development of selective PKCθ inhibitors like AS2521780 is therefore a promising strategy for preventing allograft rejection and treating T cell-mediated autoimmune diseases. atcmeetingabstracts.comresearchgate.netnih.gov

This compound: A Potent and Selective PKCθ Inhibitor

This compound is a novel, orally bioavailable small molecule that has demonstrated high potency and selectivity for inhibiting Protein Kinase C theta (PKCθ). medchemexpress.comprobechem.com Developed by Astellas Pharma Inc., this compound has been investigated for its potential as a T cell immunosuppressant. nii.ac.jp

Mechanism of Action and Selectivity

This compound exerts its effect by potently inhibiting the enzymatic activity of recombinant human PKCθ. researchgate.netnih.gov Its selectivity is a key feature, showing significantly less inhibitory activity against other PKC isoforms. atcmeetingabstracts.commedchemexpress.com This selectivity is crucial as it minimizes the potential for off-target effects that could arise from inhibiting other members of the PKC family, which are involved in a wide array of normal physiological processes. ahajournals.orgnii.ac.jp

Inhibitory Activity of this compound against PKC Isoforms
PKC IsoformIC50 (nM)
PKCθ0.48 medchemexpress.com
PKCε18 medchemexpress.com
PKCα160 medchemexpress.com
PKCδ160 medchemexpress.com

Preclinical Evidence in Models of Allograft Rejection

Preclinical studies have provided compelling evidence for the efficacy of this compound in preventing allograft rejection. In a rat cardiac transplantation model, this compound significantly prolonged the survival of the transplanted heart. nih.gov Similarly, in a non-human primate renal transplant model, this compound, particularly in combination with other immunosuppressants like tacrolimus (B1663567), demonstrated a significant improvement in graft survival. atcmeetingabstracts.comnih.gov These findings highlight the potential of selective PKCθ inhibition as a therapeutic strategy in organ transplantation. atcmeetingabstracts.comnih.gov

Effects on T Cell Activation, Proliferation, and Cytokine Production

Consistent with its mechanism of action, this compound has been shown to be a potent inhibitor of T cell activation and function. nii.ac.jp It effectively suppresses the proliferation of human primary T cells stimulated via the T cell receptor. researchgate.netnih.gov Furthermore, this compound inhibits the production of key pro-inflammatory cytokines by T cells, including Interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). nii.ac.jp The inhibition of IL-2 production has been observed in various cell types, including human Jurkat T cells, rat splenocytes, and peripheral blood mononuclear cells from non-human primates. researchgate.netnii.ac.jp

IC50 Values of this compound in T Cell Function Assays
AssayCell TypeIC50 (nM)
CD3/CD28-induced IL-2 transcriptionHuman Jurkat cells14.0 nii.ac.jp
CD3/CD28-induced proliferationHuman peripheral T cells17.0 nii.ac.jp
Con A-induced IL-2 productionRat splenocytes8.9 nii.ac.jp
Con A-induced IL-2 productionNHP PBMCs10.5 nii.ac.jp

Properties

CAS No.

1214726-89-2

Molecular Formula

C30H41N7OS

Molecular Weight

547.77

IUPAC Name

4-({[(1R,3R,4s,5S)-4-{[(trans-4-Hydroxycyclohexyl) methyl]amino}adamantan-1-yl]methyl}amino)-2-({[2-(methylsulfanyl)pyridin-3-yl]methyl}amino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19-,20?,22-,23+,25-,26+,30+

InChI Key

YMYFRDZTZVZUPF-BTBPLRBESA-N

SMILES

N#CC1=CN=C(NCC2=CC=CN=C2SC)N=C1NC[C@]34C[C@]5([H])[C@H](NC[C@H]6CC[C@H](O)CC6)[C@@](C4)([H])CC(C5)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS-2521780;  AS 2521780;  AS2521780

Origin of Product

United States

As2521780: a Highly Selective Pkcθ Inhibitor As a Pharmacological Research Tool

Biochemical Characterization of AS2521780's PKCθ Inhibitory Activity

Enzyme Kinetic Analysis and Potency Determination (IC50 Values)

This compound demonstrates potent inhibitory activity against recombinant human PKCθ in enzymatic assays, with a reported half-maximal inhibitory concentration (IC50) of 0.48 nM. nii.ac.jpnih.govmedchemexpress.comtargetmol.comadooq.com This high potency underscores its efficiency in disrupting the catalytic function of the PKCθ enzyme. Further analysis of its effects on other PKC isoforms revealed a significantly lower potency, highlighting its selectivity. For instance, the IC50 value for PKCε was 18 nM, approximately 30-fold weaker than its inhibition of PKCθ. nii.ac.jpmedchemexpress.comadooq.com Inhibition of other isoforms, such as PKCα and PKCδ, was even less pronounced, with IC50 values of 160 nM. medchemexpress.comadooq.com For most other PKC isoforms, the IC50 values were greater than 100 nM. nii.ac.jp

Table 1: Inhibitory Potency (IC50) of this compound Against PKC Isoforms

PKC Isoform IC50 (nM)
PKCθ 0.48
PKCε 18
PKCα 160
PKCδ 160

Selectivity Profile Across Diverse Protein Kinase Panels

To further characterize its specificity, this compound was evaluated against a broad panel of non-PKC protein kinases. In a screening that included 14 tyrosine kinases and 13 serine/threonine kinases, this compound displayed a remarkably clean profile. nii.ac.jp Of the 27 kinases tested, significant inhibition was only observed for Cyclin-Dependent Kinase 2 (CDK2), with an IC50 value of 84 nM. nii.ac.jp This value is more than 175-fold higher than its IC50 for PKCθ, indicating a moderate off-target effect. nii.ac.jp The enzymatic activities of the other 26 kinases in the panel were not significantly inhibited by this compound at a concentration of 1 µM. nii.ac.jp This demonstrates that this compound is a highly selective inhibitor for PKCθ with minimal activity against a wide range of other kinases. nii.ac.jpresearchgate.netnih.gov

Table 2: Selectivity Profile of this compound

Kinase Target IC50 (nM) Comment
Primary Target
PKCθ 0.48 Potent and primary target
Off-Target Kinase
CDK2 84 Moderate inhibition observed
Other Kinases

Comparative Specificity with Other Known PKC Isoform Modulators

The high selectivity of this compound becomes particularly evident when compared to other known PKC inhibitors, which often exhibit a broader spectrum of activity across multiple isoforms. nii.ac.jp For example, sotrastaurin (AEB071) is a potent PKC inhibitor but strongly affects not only PKCθ but also the PKCα, -β1, -δ, -η, and -ε isoforms. nii.ac.jp Similarly, the inhibitor enzastaurin also demonstrates pan-PKC activity, inhibiting PKCα, -β, -γ, -δ, -θ, and -ε. nii.ac.jp This lack of specificity in other modulators complicates the attribution of observed pharmacological effects to the inhibition of a single PKC isoform. The focused activity of this compound on PKCθ, therefore, makes it a superior pharmacological tool for dissecting the specific roles of this particular kinase in cellular signaling. nii.ac.jp

Table 3: Comparative Selectivity of PKC Inhibitors

Inhibitor Primary Target(s) Other Significantly Inhibited PKC Isoforms
This compound PKCθ None (PKCε is inhibited ~30-fold less potently)
Sotrastaurin PKCθ PKCα, PKCβ1, PKCδ, PKCη, PKCε

Exploration of Molecular Interactions and Binding Profile with PKCθ

This compound was developed through a systematic chemical optimization process based on a structure-activity relationship approach. nii.ac.jp While detailed co-crystal structure data for this compound bound to PKCθ is not extensively published in the provided sources, insights can be drawn from related compounds. Studies on precursor molecules indicate that achieving high potency and selectivity involves interactions with both hydrophilic and lipophilic regions within the ATP-binding site of the PKCθ kinase domain. researchgate.net The co-crystal structure of a closely related compound bound to PKCθ confirmed the full utilization of these regions. researchgate.net Further optimization of related series involved modifying a nitrile unit to a primary amine, which was found to interact with the ATP binding site in a distinct manner, enhancing cellular activity. researchgate.net This suggests that this compound likely operates as an ATP-competitive inhibitor, occupying the same pocket as the natural substrate and thereby preventing the phosphotransfer reaction that is central to the enzyme's function.

Elucidation of Cellular and Molecular Mechanisms Mediated by As2521780

Impact on T Lymphocyte Activation and Proliferative Responses

T lymphocytes play a central role in adaptive immunity, and their activation and proliferation are tightly regulated processes. Dysregulation of these processes can contribute to autoimmune diseases and other immune-mediated disorders. Studies have explored the effects of AS2521780 on T cell activation and proliferation in various in vitro models.

Inhibition of CD3/CD28-Induced T Cell Proliferation in In Vitro Models (e.g., Jurkat Cells, Primary Human T Cells)

This compound has demonstrated potent inhibitory effects on T cell proliferation induced by stimulation through the CD3 and CD28 receptors. This co-stimulation mimics the signals received by T cells during antigen presentation and is a standard method for inducing T cell activation in vitro. In human Jurkat T cells and primary human peripheral T cells, this compound suppressed CD3/CD28-induced proliferation in a concentration-dependent manner. researchgate.netnih.govmedchemexpress.comnii.ac.jptargetmol.com

Table 1: Inhibition of T Cell Proliferation and Activation by this compound in In Vitro Models

Regulation of Lymphokine Gene Transcription (e.g., Interleukin-2)

A key event following T cell activation is the transcription of genes encoding lymphokines, such as Interleukin-2 (B1167480) (IL-2). IL-2 is a critical cytokine that promotes T cell proliferation, differentiation, and survival. This compound has been shown to suppress CD3/CD28-induced IL-2 gene transcription in Jurkat T cells. researchgate.netnih.govmedchemexpress.comnii.ac.jptargetmol.com This inhibition of IL-2 production contributes significantly to the observed suppression of T cell proliferation. The regulation of lymphokine gene transcription, particularly IL-2, is a crucial aspect of this compound's mechanism of action in modulating T cell responses. nih.gov

Modulation of Cytokine and Chemokine Production Profiles in Immune Cells

Beyond its effects on proliferation and IL-2 transcription, this compound also influences the production of a broader spectrum of cytokines and chemokines by immune cells. This modulation of the cytokine profile is important for understanding its potential immunomodulatory effects.

Effects on Pro-inflammatory and Immunoregulatory Cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-17A)

Studies using concanavalin (B7782731) A (Con A) to stimulate immune cells have revealed that this compound suppresses the production of several key cytokines, including pro-inflammatory cytokines like Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-17A (IL-17A). nii.ac.jptargetmol.com These cytokines are involved in various aspects of immune and inflammatory responses. The inhibition of these cytokines by this compound suggests a broad suppressive effect on inflammatory and immune signaling pathways. thermofisher.com

Table 2: Suppression of Cytokine Production by this compound in Immune Cells

Species-Specific Cellular Responses in In Vitro Systems (e.g., Rat Splenocytes, Non-Human Primate Peripheral Blood Mononuclear Cells)

Research has investigated the effects of this compound in immune cells from different species, including rat splenocytes and non-human primate (NHP) peripheral blood mononuclear cells (PBMCs). This compound suppressed Con A-induced cytokine production in both rat splenocytes and NHP PBMCs with similar potency. researchgate.netnih.govmedchemexpress.comnii.ac.jp The IC50 values for the suppression of cytokine production were approximately the same regardless of the species or stimulus used in these in vitro experiments. nii.ac.jp This suggests that the inhibitory effects of this compound on PKCθ-mediated immune responses are conserved across these species. synabs.becore.ac.uk

Downstream Signaling Pathway Interventions in Immune Cells

Nuclear Factor-κB (NF-κB) Pathway Modulation in T Cells

The NF-κB pathway is a critical regulator of gene expression involved in immune responses, inflammation, and cell survival wikipedia.orgfrontiersin.org. In T cells, NF-κB is activated upon T cell receptor (TCR) and CD28 costimulation researchgate.netnih.gov. PKCθ is a key intermediate in the signaling pathway initiated by CD3-CD28 costimulation that leads to NF-κB activation in Jurkat T cells researchgate.net. PKCθ-induced NF-κB activation is mediated through the activation of IκB kinase beta (IKKβ) researchgate.net. PKCθ appears to directly or indirectly stimulate the phosphorylation of IKKβ, leading to its activation researchgate.net. Studies have shown that expressing a constitutively active mutant of PKCθ potently induces NF-κB activation researchgate.net. Conversely, expressing a kinase-deficient mutant or antisense PKCθ selectively inhibits CD3-CD28 costimulation-induced NF-κB activation in Jurkat T cells researchgate.net. While PKCθ is identified as an activator of NF-κB in T cells, its role in NF-κB activation can be complex and may involve synergistic interactions with other proteins like Vav researchgate.net. Deficiency in PKCθ has been shown to only partially reduce NF-κB activation after CD3/CD28 engagement, suggesting other pathways are also involved researchgate.net.

Regulation of Nuclear Factor of Activated T Cells (NFAT) and Activator Protein 1 (AP-1) Transcription Factor Activities

NFAT and AP-1 are transcription factors that, along with NF-κB, are crucial for T cell activation and the expression of genes like interleukin-2 (IL-2) researchgate.netmdpi.comfrontiersin.orgembopress.org. PKCθ transduces signals from the TCR through the activation of these transcription factors researchgate.net. While PKCθ has been implicated in the control of both AP-1 and NF-κB, studies using PKCθ-deficient mice have surprisingly demonstrated that PKCθ deficiency primarily abrogates NFAT transactivation after CD3/CD28 engagement researchgate.net. This defect in NFAT transactivation appears to be secondary to reduced inositol (B14025) 1,4,5-trisphosphate generation and intracellular Ca2+ mobilization researchgate.net. This finding suggests a critical and nonredundant role for PKCθ in TCR-induced NFAT activation researchgate.net. NFAT and AP-1 transcription factors bind cooperatively to composite DNA sites in the promoters of cytokine genes, including IL-2, to regulate their expression mdpi.comfrontiersin.org. The NFAT/AP-1-binding complex predominantly contains cJun, c-Fos, JunB, and Fra-1 proteins mdpi.com.

Mechanistic Insights in Non-Immune Cellular Contexts

Beyond its well-established role in T cells, the impact of PKCθ inhibition by this compound has also been explored in non-immune cells, particularly in models of ischemia-reperfusion injury.

PKCθ Signaling in Ischemia-Reperfusion Cellular Models (e.g., PC12 Cells)

Ischemic stroke is a significant cerebrovascular disease where cerebral ischemia and reperfusion (I/R) injury leads to damage to nerve cells nih.gov. Oxygen and glucose deprivation/reoxygenation (OGD/R) in PC12 cells is used as a cellular model to mimic cerebral I/R injury nih.gov. Studies using this model have investigated the role of PKCθ and the effects of its inhibition by this compound nih.gov. Research indicates that PKCθ may play a role in mediating intracellular calcium concentration in OGD/R PC12 cells nih.gov. While some studies in OGD/R PC12 cells show that this compound enhanced the increase in Ca2+ concentration and Orai1 levels induced by OGD/R, suggesting a complex role of PKCθ in this context, other findings regarding the protective effects of compounds like curcumin (B1669340) in this model also involve the PKCθ signaling pathway nih.gov.

Modulation of Apoptotic and Inflammatory Markers in Injury Models (e.g., Cleaved Caspase 3, TNF-α, IκBα, p65)

Ischemia-reperfusion injury involves both apoptotic and inflammatory processes scielo.brresearchgate.net. Markers such as Cleaved Caspase 3 indicate apoptosis, while TNF-α, IκBα, and p65 are involved in inflammatory signaling, particularly through the NF-κB pathway scielo.brresearchgate.netnih.govnih.gov.

Studies in ischemia-reperfusion models, although not always directly using this compound in the provided snippets, highlight the modulation of these markers. For instance, in a renal I/R injury model in diabetic rats, markers of apoptosis (Cleaved Caspase 3, Bax) and inflammation (TNF-α, NF-κB-P65, COX-2) were increased scielo.br. Treatment with resveratrol (B1683913) in this model reduced the expression of TNF-α, NF-κB-P65, and Cleaved Caspase 3 scielo.br. The NF-κB pathway, involving the degradation of IκBα and nuclear translocation of p65 (RelA), is central to the inflammatory response, and its activation leads to the transcription of pro-inflammatory cytokines like TNF-α wikipedia.orgnih.gov. Cleaved Caspase 3 is a key executioner caspase in the apoptotic pathway nih.govgoogle.com. While the direct effects of this compound on these specific markers in ischemia-reperfusion models like PC12 cells are not explicitly detailed in the provided search results, the known role of PKCθ in NF-κB activation in other cell types researchgate.netnih.gov and the involvement of NF-κB and apoptosis in I/R injury scielo.brresearchgate.net suggest potential areas for investigation regarding this compound's effects in these models. For example, Caspase-3 can cleave p65, which can impact NF-κB-mediated anti-apoptotic transcription nih.gov.

Here is a summary of some research findings related to the mechanisms discussed:

MechanismCellular ContextKey FindingsRelevant Markers/ProteinsSource(s)
NF-κB Pathway ModulationT Cells (Jurkat)PKCθ is a key intermediate in CD3-CD28 costimulation-induced NF-κB activation via IKKβ. researchgate.net Constitutively active PKCθ induces NF-κB. researchgate.netNF-κB, PKCθ, IKKβ, Vav, p65, IκBα researchgate.netwikipedia.orgfrontiersin.orgnih.gov
NFAT and AP-1 RegulationT CellsPKCθ deficiency primarily abrogates NFAT transactivation after CD3/CD28 engagement. researchgate.net This is linked to reduced Ca2+ mobilization. researchgate.netNFAT, AP-1, PKCθ, Ca2+, cJun, c-Fos, JunB, Fra-1 researchgate.netmdpi.comfrontiersin.orgembopress.orgnih.gov
PKCθ SignalingOGD/R PC12 CellsPKCθ may mediate Ca2+ concentration via Orai1. nih.gov this compound enhanced OGD/R-induced Ca2+ and Orai1 levels. nih.govPKCθ, Orai1, Ca2+ nih.govfrontiersin.org
Cellular Barrier IntegrityVarious Epithelial CellsZO-1 and Occludin are key tight junction proteins. nih.govnih.govresearchgate.net Calcium homeostasis can influence occludin. nih.govZO-1, Occludin, Claudins, Ca2+ nih.govnih.govresearchgate.netresearchgate.net
Apoptotic and Inflammatory MarkersInjury ModelsIncreased Cleaved Caspase 3, TNF-α, NF-κB-P65 observed in I/R injury. scielo.br Modulation of these markers by therapeutic agents. scielo.brresearchgate.netCleaved Caspase 3, TNF-α, IκBα, p65, Bax, Bcl2 scielo.brresearchgate.netnih.govnih.govgoogle.com

Preclinical Investigations of As2521780 in Animal Models of Disease Pathophysiology

Autoimmune and Inflammatory Disease Models

T cell-mediated immunity plays a central role in the pathogenesis of numerous autoimmune and inflammatory conditions. Selective inhibition of PKCθ has been explored as a strategy to modulate T cell activation and downstream inflammatory responses.

Studies in Adjuvant-Induced Arthritis Models (e.g., Rat Models)

The adjuvant-induced arthritis (AIA) model in rats is a widely utilized preclinical model for studying rheumatoid arthritis due to its resemblance to the human disease in terms of inflammatory and immunological features criver.comnih.govjyoungpharm.orgchempartner.comreumatologiaclinica.org. Studies investigating AS2521780 in this model have demonstrated its ability to significantly reduce key indicators of disease severity. This compound markedly diminished paw swelling in a dose-dependent manner in the rat AIA model researchgate.netnih.govmedchemexpress.comtargetmol.com. This finding suggests that inhibiting PKCθ with this compound can attenuate the inflammatory manifestations associated with this model of autoimmune arthritis.

Mechanistic Exploration in Other Inflammatory Disease Models (e.g., Muscular Dystrophy in Rodent Models)

Beyond arthritis, the role of PKCθ inhibition has been explored in other inflammatory contexts, such as muscular dystrophy models in rodents. Research indicates that pharmacological inhibition of PKCθ can counteract muscle disease in a mouse model of Duchenne Muscular Dystrophy researchgate.net. While specific studies detailing this compound in this particular model were not extensively highlighted, the principle of targeting PKCθ to mitigate muscle disease in rodent models of muscular dystrophy has been investigated researchgate.netnih.govmdpi.com. This suggests a broader potential for PKCθ inhibitors in inflammatory myopathies.

Attenuation of Disease-Associated Pathophysiological Manifestations through PKCθ Inhibition

The observed therapeutic effects of this compound in animal models are linked to its selective inhibition of PKCθ, a kinase crucial for optimal T cell activation and function researchgate.netresearchgate.netnih.govpatsnap.com. Inhibition of PKCθ by this compound has been shown to suppress CD3/CD28-induced Interleukin-2 (B1167480) (IL-2) gene transcription and proliferation in human primary T cells researchgate.netnih.govmedchemexpress.comresearchgate.netnii.ac.jp. It also suppressed concanavalin (B7782731) A-induced cytokine production by rat splenocytes and monkey peripheral blood mononuclear cells researchgate.netnih.govmedchemexpress.comnii.ac.jpmedchemexpress.com. These findings align with the understanding that PKCθ mediates signals essential for T cell activation and the production of cytokines involved in inflammatory responses researchgate.netnih.govebi.ac.uk. Studies using PKCθ-deficient mice have further supported the importance of this kinase in inflammatory diseases, showing reduced disease severity in models of arthritis and experimental autoimmune encephalomyelitis researchgate.netnih.gov.

Organ Transplantation Rejection Models

Acute cellular rejection is a major challenge in organ transplantation, driven significantly by T cell-mediated immune responses atcmeetingabstracts.comnih.gov. Selective inhibition of PKCθ has been investigated as a means to induce T cell-specific immunosuppression and prevent allograft rejection.

Studies in Heterotopic Cardiac Allograft Rejection (e.g., Rat Models)

The heterotopic cardiac allograft model in rats is a well-established system for evaluating immunosuppressive strategies in transplantation immunology nih.govnih.govtermedia.pluj.edu.plmdpi.com. Investigations utilizing this compound in ACI-to-Lewis rat cardiac transplantation models have demonstrated its efficacy in prolonging graft survival. This compound significantly extended cardiac allograft survival compared to untreated control groups researchgate.netnii.ac.jpatcmeetingabstracts.comnih.gov. These studies included evaluations of this compound both as a monotherapy and in combination with other immunosuppressive agents, showing significant improvements in graft survival researchgate.netatcmeetingabstracts.comnih.gov.

Table 1: Effect of this compound on Cardiac Allograft Survival in Rats

Treatment GroupGraft Survival (Days)
Non-treated Control5-6
This compound (10 mg/kg b.i.d.)14
This compound (30 mg/kg b.i.d.)20
This compound (3 mg/kg b.i.d.) + Suboptimal Tacrolimus (B1663567)Significantly prolonged
This compound (3 mg/kg b.i.d.) + Suboptimal MMFSignificantly prolonged

Investigations in Renal Allograft Models (e.g., Non-Human Primate Models)

To assess the translational potential of PKCθ inhibition, studies have also been conducted in non-human primate (NHP) renal transplantation models. These models are considered highly relevant for preclinical evaluation due to the closer physiological and immunological similarities to humans compared to rodents nii.ac.jpatcmeetingabstracts.comnih.gov. In NHP renal transplantation models, this compound was investigated for its effects on allograft survival, particularly in combination regimens researchgate.netatcmeetingabstracts.comnih.gov. Studies demonstrated that this compound, when used in combination therapy, significantly improved renal allograft survival compared to control groups researchgate.netatcmeetingabstracts.comnih.gov. These findings in a higher-order species further support the potential of this compound as an immunosuppressant in the context of organ transplantation.

Table 2: Effect of this compound on Renal Allograft Survival in Non-Human Primates

Treatment GroupGraft Survival
Tacrolimus alone (suboptimal dose)Control survival
This compound (3 mg/kg b.i.d.) + Tacrolimus (suboptimal dose)Significantly improved

Immunosuppressive Modalities and Graft Survival Parameters in Experimental Settings

Investigations into the immunosuppressive properties of this compound have been conducted in the context of transplantation models. Studies in rat cardiac transplantation models have shown that this compound can significantly prolong graft survival. In one study using an ACI-to-Lewis rat cardiac transplantation model, this compound at doses of 10 mg/kg twice daily (b.i.d.) and 30 mg/kg b.i.d. prolonged graft survival to 14 days and 20 days, respectively, compared to acute rejection observed by days 5 or 6 in non-treated control groups researchgate.netresearchgate.net.

Further studies in non-human primates (NHP), specifically cynomolgus monkeys that received renal transplants, evaluated this compound in combination with tacrolimus. Six monkeys treated with this combination showed prolonged graft survival, with a median survival time (MST) of 56 days, which was a significant improvement compared to tacrolimus monotherapy nii.ac.jp. Two of these monkeys maintained well-functioning kidneys throughout the 90-day experimental period nii.ac.jp. Histopathological evaluation of renal grafts at autopsy in these monkeys revealed reduced rejection compared to control groups nii.ac.jp.

The immunosuppressive effects of this compound are linked to its selective inhibition of PKCθ, a kinase that plays a crucial role in T cell activation researchgate.netnii.ac.jp. Studies using PKCθ-deficient mice have demonstrated impaired T cell proliferation and cytokine production (IL-2 and IFN-γ) following CD3/CD28 stimulation nii.ac.jp. These findings support the notion that targeting PKCθ is a viable strategy for T cell-mediated immunosuppression nii.ac.jp.

Data on Graft Survival in Experimental Models:

ModelTreatmentGraft Survival OutcomeCitation
ACI-to-Lewis Rat Cardiac TransplantNon-treated ControlAcute rejection by Day 5 or 6 researchgate.netresearchgate.net
ACI-to-Lewis Rat Cardiac TransplantThis compound (10 mg/kg b.i.d.)Graft survival up to 14 days researchgate.netresearchgate.net
ACI-to-Lewis Rat Cardiac TransplantThis compound (30 mg/kg b.i.d.)Graft survival up to 20 days researchgate.netresearchgate.net
Cynomolgus Monkey Renal TransplantTacrolimus MonotherapyMST not explicitly stated but implied shorter nii.ac.jp
Cynomolgus Monkey Renal TransplantThis compound + TacrolimusMST of 56 days nii.ac.jp

Synergistic Effects with Established Immunosuppressants in Animal Models

Research has explored the potential for synergistic immunosuppressive effects when this compound is combined with other established immunosuppressants in animal models. In the rat cardiac transplantation model, significant improvements in graft survival were observed when a combination of this compound at a lower dose (3 mg/kg b.i.d.) was administered with suboptimal doses of tacrolimus (0.02 mg/kg) or mycophenolate mofetil (15 mg/kg) researchgate.net. These combinations led to prolonged graft survival compared to monotherapy with either agent at these suboptimal doses, suggesting a synergistic interaction researchgate.net.

The rationale for investigating synergistic effects lies in the potential to achieve effective immunosuppression while using lower doses of individual agents, which could potentially mitigate dose-dependent toxicities associated with long-term immunosuppressive therapy nih.gov. Preclinical studies with other novel immunosuppressants have also explored combination therapies to enhance efficacy and reduce side effects nih.gov.

Ischemic Injury Models

This compound has also been investigated in models of ischemic injury, particularly cerebral ischemia/reperfusion.

Research in Cerebral Ischemia/Reperfusion Models (e.g., MCAO Rat Model)

The middle cerebral artery occlusion (MCAO) model in rats is a widely used experimental model to simulate focal cerebral ischemia and reperfusion injury, mimicking aspects of ischemic stroke in humans nih.govscielo.brbiomedres.usplos.orgfrontiersin.orgopenneurologyjournal.comresearchgate.net. This model typically involves transiently or permanently occluding the middle cerebral artery, leading to reduced blood flow and subsequent tissue damage biomedres.usplos.orgopenneurologyjournal.com. Reperfusion, or the restoration of blood flow, while necessary, can also contribute to injury through complex pathophysiological processes nih.govplos.org.

Studies utilizing the MCAO rat model have included this compound to investigate its effects on the outcomes of cerebral ischemia/reperfusion. In one study, Sprague-Dawley rats were subjected to 90 minutes of MCAO followed by reperfusion nih.gov. Different treatment groups were established, including a group treated with this compound nih.gov. This research aimed to characterize the neurological and cellular responses to the compound in the context of ischemic injury nih.gov.

Characterization of Neurological and Cellular Pathophysiological Modulations in Response to Compound Administration

In cerebral ischemia/reperfusion models, the effects of interventions are assessed by evaluating neurological deficits and cellular changes in the brain tissue nih.govplos.orgplos.orgimrpress.com. Neurological scores, such as those based on Bederson's scale, are used to quantify functional impairment after MCAO nih.gov. Cellular damage is often assessed through histological staining, such as Hematoxylin and Eosin (H&E) staining, which can reveal edema and neuronal necrosis nih.gov. Immunohistochemistry is also employed to examine the expression of markers associated with apoptosis (e.g., cleaved caspase 3) and inflammation (e.g., TNF-α) nih.gov. Infarct volume, representing the area of irreversible tissue damage, is another critical parameter evaluated using techniques like TTC (2,3,5-triphenyltetrazolium chloride) staining plos.orgplos.org.

In the MCAO rat model study mentioned previously, treatment with this compound resulted in severe neurological disorder, comparable to the untreated MCAO group nih.gov. Histological analysis using H&E staining showed edema and necrosis in nerve cells from the this compound-treated group, similar to the MCAO group nih.gov. Furthermore, immunohistochemistry revealed that this compound promoted the expression of cleaved caspase 3 and TNF-α, indicating increased apoptosis and inflammation nih.gov. These findings suggest that in this specific cerebral ischemia/reperfusion model, this compound administration did not confer neuroprotection and appeared to exacerbate some aspects of the injury nih.gov.

Cellular-level investigations in an oxygen and glucose deprivation/reoxygenation (OGD/R) cell model, which mimics cerebral ischemia in vitro, also provided insights. In PC12 cells subjected to OGD/R, this compound enhanced the increase in intracellular Ca2+ concentration and Orai1 levels induced by OGD/R nih.gov. Orai1 is a protein involved in store-operated calcium entry, and calcium overload is a significant factor in neuronal injury nih.gov. These cellular findings align with the in vivo results in the MCAO model, suggesting a potential detrimental effect of this compound in the context of ischemic injury in these experimental settings nih.gov.

Table of Neurological and Cellular Findings in MCAO Rat Model:

ParameterMCAO GroupThis compound GroupCitation
Neurological DisorderSevereSevere nih.gov
Nerve Cell Morphology (H&E)Edema and necrosis observedEdema and necrosis observed nih.gov
Cleaved Caspase 3 (IHC)Promoted expressionPromoted expression nih.gov
TNF-α (IHC)Promoted expressionPromoted expression nih.gov

Table of Cellular Findings in OGD/R PC12 Cell Model:

ParameterOGD/R InjuryThis compound + OGD/RCitation
Intracellular Ca2+IncreasedEnhanced increase nih.gov
Orai1 LevelsIncreasedEnhanced increase nih.gov

Methodological Considerations and Advanced Research Approaches Employing As2521780

In Vitro Cellular Assay Methodologies for Compound Characterization

In vitro cellular assays are fundamental to characterizing the biological activity of AS2521780. These assays provide controlled environments to assess the compound's effects on specific cell types and signaling pathways.

Studies have shown that this compound potently inhibits recombinant human PKCθ enzyme activity with an IC₅₀ value of 0.48 nM. medchemexpress.commybiosource.comnih.gov This inhibition is significantly more potent compared to other PKC isoforms, demonstrating its selectivity. medchemexpress.commybiosource.comnih.gov For instance, its IC₅₀ values for PKCε, PKCα, and PKCδ are 18 nM, 160 nM, and 160 nM, respectively, indicating at least a 30-fold higher selectivity for PKCθ. medchemexpress.commedchemexpress.com

Cellular assays using Jurkat T cells have demonstrated that this compound suppresses CD3/CD28-induced Interleukin-2 (B1167480) (IL-2) gene transcription with an IC₅₀ value of 14.0 nM. mybiosource.comnii.ac.jp Furthermore, it suppresses the proliferation of human primary T cells induced by CD3/CD28 stimulation, with an IC₅₀ value of 17.0 nM. mybiosource.comnii.ac.jp

Concanavalin (B7782731) A (Con A)-induced cytokine production in rat splenocytes and monkey peripheral blood mononuclear cells (PBMCs) is also suppressed by this compound with similar potency. medchemexpress.commybiosource.commedchemexpress.com Specifically, this compound suppressed IL-2 production in a concentration-dependent manner with an IC₅₀ value of 8.9 nM for rat splenocytes and 10.5 nM for non-human primate (NHP) PBMCs. nii.ac.jp Suppression of other cytokines like IFN-γ, TNF-α, and IL-17A has also been observed in rat splenocytes stimulated with Con A, with IC₅₀ values similar to that for IL-2. nii.ac.jp These in vitro findings across different species and stimuli highlight the consistent inhibitory effect of this compound on T cell activation signaling mediated by PKCθ. nii.ac.jp

Here is a summary of IC₅₀ values from in vitro assays:

Assay TypeCell Type / SpeciesStimulusAnalyte / EffectIC₅₀ (nM)Citation
Enzyme InhibitionRecombinant HumanN/APKCθ Enzyme Activity0.48 medchemexpress.commybiosource.comnih.gov
Cellular AssayJurkat T cellsCD3/CD28IL-2 Gene Transcription14.0 mybiosource.comnii.ac.jp
Cellular AssayHuman Primary T cellsCD3/CD28Cell Proliferation17.0 mybiosource.comnii.ac.jp
Cellular AssayRat SplenocytesCon AIL-2 Production8.9 nii.ac.jp
Cellular AssayNHP PBMCsCon AIL-2 Production10.5 nii.ac.jp
Cellular AssayRat SplenocytesCon AIFN-γ, TNF-α, IL-17A ProductionSimilar to IL-2 nii.ac.jp

Design and Implementation of Preclinical Animal Models for Mechanistic Studies

Preclinical animal models are crucial for evaluating the effects of this compound in a more complex, in vivo setting and for studying the underlying mechanisms of its action.

This compound has been evaluated in a rat model of adjuvant-induced arthritis, where it significantly reduced paw swelling in a dose-dependent manner. medchemexpress.comnih.govresearchgate.net This model is relevant for studying T cell-mediated autoimmune diseases. nih.gov

In transplantation research, this compound has been investigated in rat cardiac transplant models and non-human primate (NHP) renal transplant models to assess its effects on acute rejection. researchgate.netatcmeetingabstracts.com In a rat cardiac transplantation model (ACI to Lewis rats), this compound prolonged cardiac allograft survival in a dose-dependent manner, both as monotherapy and in combination with other immunosuppressants like FK506 or MMF. atcmeetingabstracts.com Similarly, in NHP renal transplantations, this compound prolonged renal allograft survival when used in combination therapy with FK506. atcmeetingabstracts.com These studies highlight the potential of PKCθ as a drug target for organ transplantation and demonstrate the in vivo efficacy of this compound in preventing acute rejection. researchgate.netatcmeetingabstracts.com

An in vivo Con A-induced rat model has also been used to assess the oral activity of this compound by measuring plasma IL-2 levels. nii.ac.jp this compound significantly reduced plasma IL-2 levels in a dose-dependent manner in this model. nii.ac.jp

Applications of Advanced Molecular and Biochemical Techniques for Signaling Pathway Analysis

Advanced molecular and biochemical techniques are employed to dissect the signaling pathways affected by this compound and to understand its mechanism at a molecular level.

Techniques such as protein immunoblotting (Western blotting) are used to assess protein levels and phosphorylation status, which are key indicators of signaling pathway activation. researchgate.netcanada.ca For example, while not specifically for this compound, studies on other compounds interacting with PKC isoforms have used immunoblotting to show inhibition of phosphorylation. researchgate.netscilit.com This technique would be applicable to confirming that this compound inhibits the phosphorylation targets downstream of PKCθ activation.

Flow cytometry is another technique utilized, for instance, to quantify reactive oxygen species (ROS) levels, which can be influenced by signaling pathways involving PKC. researchgate.netscilit.com

Studies investigating PKCθ's role in T cell signaling, which are relevant to understanding this compound's effects, have utilized techniques like luciferase reporter gene assays to measure the transcriptional activity of genes like IL-2, which is regulated by T cell activation pathways. medchemexpress.commedchemexpress.comnii.ac.jp These assays have shown that this compound suppresses CD3/CD28-induced IL-2 gene transcription. medchemexpress.commedchemexpress.comnii.ac.jp

Analysis of transcription factors like NF-κB and NFAT, which are downstream of PKCθ signaling in T cells, can be performed using techniques such as electrophoretic mobility shift assays (EMSA) or by examining nuclear translocation through immunofluorescence or Western blotting of nuclear and cytoplasmic fractions. Research on PKCθ has shown its involvement in activating the IκB kinase beta (IKKβ)/IκB/NF-κB signaling cascade and NFAT transactivation, providing context for how this compound might exert its effects. researchgate.net

Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) are used to quantify cytokine production in cell culture supernatants or plasma from animal models, providing a measure of the immunological response modulated by this compound. researchgate.netcanada.ca

Computational and In Silico Approaches in Inhibitor Characterization (e.g., Molecular Docking for Binding Affinity)

Computational and in silico methods, particularly molecular docking, play a significant role in understanding how this compound interacts with its target protein, PKCθ, at the molecular level. researchgate.netacsmedchem.org

Molecular docking simulations predict the preferred orientation (binding pose) of a small molecule inhibitor, such as this compound, within the binding site of a target protein, like the kinase domain of PKCθ. researchgate.netscilit.comacsmedchem.org These simulations can estimate the binding affinity between the inhibitor and the protein based on scoring functions that evaluate the complementarity of shape, charge, and chemical interactions. researchgate.netscilit.com

While specific detailed molecular docking data for this compound itself were not extensively detailed in the provided context beyond its discovery, the application of this technique in related studies involving PKC inhibitors and structure-based drug design is evident. researchgate.netscilit.comacsmedchem.org For example, molecular docking has been used to study the interaction of flavonoids with the C1B domain of PKCδ, providing insights into binding affinity based on calculated energy values. researchgate.netscilit.com This illustrates the principle applied to this compound's interaction with PKCθ, where docking models can guide structural modifications to optimize inhibitory potency and selectivity. researchgate.netacsmedchem.org

Computational studies, including molecular docking, were part of the discovery process for this compound, aiding in structure-activity relationship (SAR) investigations and the design of optimized inhibitors targeting PKCθ. nii.ac.jpacsmedchem.org This approach helps researchers understand the key interactions responsible for the high potency and selectivity of this compound for PKCθ compared to other kinases. mybiosource.comnii.ac.jp

The use of computational methods complements experimental data obtained from in vitro and in vivo studies, providing a molecular basis for the observed biological effects of this compound. researchgate.netacsmedchem.org

Broader Implications and Future Research Directions for Pkcθ Targeted Inquiry

Further Elucidation of PKCθ Isoform-Specific Functions in Diverse Biological Systems

PKCθ is a member of the novel PKC subfamily and is predominantly expressed in T lymphocytes, where it plays a critical role in T cell activation by integrating signals from the T cell receptor (TCR) and the costimulatory CD28. nih.gov Beyond T cells, PKCθ expression has also been noted in skeletal muscle cells and platelets, where it regulates muscle cell development, homeostasis, remodeling, and platelet function, respectively. mdpi.com While AS2521780 has demonstrated high selectivity for PKCθ over other PKC isoforms and a range of other protein kinases, further research is needed to fully delineate the isoform-specific functions of PKCθ across these diverse biological systems using highly selective probes like this compound. researchgate.netmedchemexpress.comnih.govnii.ac.jp

Studies using PKCθ-deficient mice have provided valuable insights into its physiological roles, showing impaired T cell activation and resistance to certain inflammatory diseases. nih.govnii.ac.jp However, genetic knockout models can sometimes be subject to compensatory mechanisms or the loss of scaffolding functions, which might obscure the precise enzymatic role of PKCθ. nii.ac.jp Pharmacological tools such as this compound offer a complementary approach to investigate the enzymatic activity of PKCθ in specific cellular contexts and biological processes without the potential confounds of genetic ablation. Future research could leverage this compound and other selective inhibitors to dissect the specific contributions of PKCθ kinase activity to its functions in muscle, platelets, and potentially other tissues where low levels of expression might have underappreciated roles.

Identification of Novel this compound-Sensitive, PKCθ-Mediated Cellular Processes

This compound has been shown to suppress key aspects of T cell activation, including CD3/CD28-induced Interleukin-2 (B1167480) (IL-2) gene transcription in Jurkat T cells and the proliferation of human primary T cells. researchgate.netmedchemexpress.comnih.govnii.ac.jp It also suppressed concanavalin (B7782731) A-induced cytokine production in rat splenocytes and monkey peripheral blood mononuclear cells. researchgate.netmedchemexpress.comnih.gov These findings highlight the sensitivity of specific T cell signaling pathways to PKCθ inhibition by this compound.

Further research is warranted to identify additional cellular processes mediated by PKCθ that are sensitive to inhibition by this compound. This could involve exploring the effects of this compound on other aspects of T cell function, such as differentiation, migration, and the formation of the immunological synapse, where PKCθ is known to translocate and play a critical role. nih.govmdpi.com Beyond T cells, investigating the impact of this compound on PKCθ-mediated processes in skeletal muscle (e.g., glucose uptake, muscle development) and platelets (e.g., aggregation, thrombus formation) could reveal novel therapeutic opportunities or potential off-target considerations. Given the role of PKCθ in activating transcription factors like NF-κB, AP-1, and NFAT, studies using this compound could help map the specific downstream pathways and target genes regulated by PKCθ kinase activity in various cell types. researchgate.netresearchgate.net

Here is a table summarizing some known this compound-sensitive, PKCθ-mediated cellular processes in T cells:

Cellular ProcessObserved Effect of this compound InhibitionReference
IL-2 Gene Transcription (Jurkat cells)Suppression researchgate.netmedchemexpress.comnih.govnii.ac.jp
Human Primary T Cell ProliferationSuppression researchgate.netmedchemexpress.comnih.govnii.ac.jp
Cytokine Production (Rat Splenocytes)Suppression researchgate.netmedchemexpress.comnih.gov
Cytokine Production (Monkey PBMCs)Suppression researchgate.netmedchemexpress.comnih.gov

Development of Advanced Chemical Probes and Modulators Targeting PKCθ for Research Purposes

This compound represents an early success in the development of selective small-molecule inhibitors targeting PKCθ. nii.ac.jp However, the development of a diverse toolkit of chemical probes and modulators with varying properties (e.g., different mechanisms of action, reversible vs. irreversible binding, varying cellular permeability) is crucial for comprehensively studying PKCθ biology. mskcc.orgnih.gov

Future research should focus on designing and synthesizing new chemical probes that build upon the knowledge gained from this compound and other early inhibitors. This includes developing probes with improved potency, selectivity profiles against closely related kinases (like PKCε, which showed some inhibition by this compound, albeit significantly less potent than for PKCθ), and enhanced pharmacokinetic properties suitable for different experimental settings (e.g., in vivo studies). nii.ac.jp The development of activity-based probes that covalently label active PKCθ could provide valuable tools for studying kinase conformation and engagement in live cells. researchgate.net Furthermore, the creation of targeted degraders (e.g., PROTACs) that induce the degradation of PKCθ could offer a distinct approach to inhibiting its function, complementing the use of catalytic inhibitors like this compound and genetic methods. nih.gov Such advanced chemical tools would enable more precise and nuanced investigations into the spatial and temporal aspects of PKCθ signaling and its roles in health and disease.

Investigation of Synergistic Mechanistic Effects with Other Immunomodulatory Agents in Preclinical Research

Given the central role of PKCθ in T cell activation, its inhibition is a rational strategy for modulating immune responses. nih.govresearchgate.netnii.ac.jp Preclinical research with this compound has demonstrated its potential as an immunosuppressant for T cell-mediated autoimmune diseases, showing reduced paw swelling in a rat model of adjuvant-induced arthritis. researchgate.netmedchemexpress.comnih.gov

Future research should explore the potential for synergistic mechanistic effects when this compound or other selective PKCθ inhibitors are combined with other immunomodulatory agents. This could involve investigating combinations with calcineurin inhibitors, mTOR inhibitors, or co-stimulation blockers, which target different nodes in the T cell activation pathway. researchgate.net Studies could assess whether such combinations allow for lower doses of individual agents, potentially reducing off-target effects, while maintaining or enhancing therapeutic efficacy. researchgate.netresearchgate.net Furthermore, exploring combinations with agents that modulate other immune cell types (e.g., B cells, dendritic cells, macrophages) or target specific cytokines could uncover novel synergistic interactions relevant to autoimmune diseases, transplantation, or even cancer immunotherapy, where modulating the tumor microenvironment is critical. nih.govfrontiersin.orgnih.govexplorationpub.comfrontiersin.org Preclinical models of various immune-mediated diseases would be essential for evaluating the efficacy and underlying mechanisms of such combination therapies involving PKCθ inhibition.

Translating Mechanistic Research Findings into New Hypotheses for Disease Intervention

The mechanistic insights gained from studying this compound and PKCθ biology have already informed hypotheses regarding the role of PKCθ in autoimmune diseases like rheumatoid arthritis, inflammatory bowel disease, and psoriasis. guidetoimmunopharmacology.org The observation that PKCθ deficiency or inhibition can ameliorate disease severity in preclinical models supports its potential as a therapeutic target. nih.govresearchgate.netresearchgate.net

Translating further mechanistic research findings into new hypotheses for disease intervention requires a deep understanding of how PKCθ-mediated signaling pathways contribute to the pathophysiology of specific conditions. For instance, understanding the precise role of PKCθ in regulating specific transcription factors or its interaction with other signaling molecules in particular cell types or disease contexts could suggest new therapeutic targets downstream or upstream of PKCθ. researchgate.netresearchgate.netresearchgate.net If this compound or future probes reveal novel PKCθ-mediated processes in other cell types or tissues, this could lead to hypotheses about the involvement of PKCθ in non-immune-mediated diseases. For example, research on PKCθ's role in muscle could inform hypotheses about its involvement in metabolic disorders or muscular dystrophies. mdpi.comresearchgate.net The knowledge gained from structure-based drug design efforts targeting PKCθ could also inform the design of inhibitors for other kinases with similar structural features, leading to new therapeutic avenues. guidetoimmunopharmacology.org Ultimately, the detailed mechanistic understanding facilitated by tools like this compound is crucial for formulating testable hypotheses and guiding the development of targeted therapies for a wider range of diseases.

Q & A

Q. How can researchers enhance reproducibility when reporting this compound studies?

  • Methodological Answer :
  • FAIR data principles : Share raw data (e.g., kinase assay results) in public repositories with standardized metadata.
  • MIAME/Guidelines : Adopt community-driven reporting standards for preclinical studies (e.g., ARRIVE 2.0 for animal research).
  • Open protocols : Publish detailed methods for compound synthesis, formulation, and administration to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AS2521780
Reactant of Route 2
Reactant of Route 2
AS2521780

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.